molecular formula C9H5BrClNO2S B13124958 6-Bromoquinoline-3-sulfonylchloride

6-Bromoquinoline-3-sulfonylchloride

Cat. No.: B13124958
M. Wt: 306.56 g/mol
InChI Key: GYVZWNIKTITTAU-UHFFFAOYSA-N
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Description

6-Bromoquinoline-3-sulfonylchloride is a chemical compound with the molecular formula C9H5BrClNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-3-sulfonylchloride typically involves the bromination of quinoline followed by sulfonylation. One common method starts with the bromination of quinoline to produce 6-bromoquinoline. This is achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to sulfonylation using chlorosulfonic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-3-sulfonylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-3-sulfonylchloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of a base, which helps in deprotonating the nucleophile and increasing its nucleophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoquinoline-3-sulfonylchloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H5BrClNO2S

Molecular Weight

306.56 g/mol

IUPAC Name

6-bromoquinoline-3-sulfonyl chloride

InChI

InChI=1S/C9H5BrClNO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H

InChI Key

GYVZWNIKTITTAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)S(=O)(=O)Cl

Origin of Product

United States

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